2-(Piperazin-1-yl)pyrazine

概述

描述

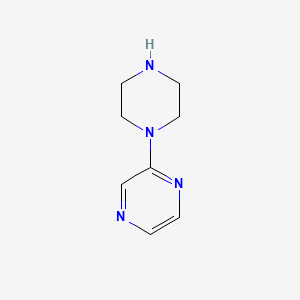

2-(Piperazin-1-yl)pyrazine is a heterocyclic compound that consists of a pyrazine ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.

Iodine-mediated one-pot synthesis: This method uses N-alkyl piperazines and iodine to synthesize 2-(Piperazin-1-yl)pyrazine derivatives in a straightforward and efficient manner.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions

Oxidation: 2-(Piperazin-1-yl)pyrazine can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the piperazine or pyrazine ring is substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine or piperazine rings.

科学研究应用

2-(Piperazin-1-yl)pyrazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Serves as a core structure in the development of pharmaceuticals targeting various diseases.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 2-(Piperazin-1-yl)pyrazine involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic applications.

相似化合物的比较

Similar Compounds

1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in various pharmaceutical applications.

2-(1-Piperazinyl)pyrimidine: Another similar compound with applications in medicinal chemistry.

Uniqueness

2-(Piperazin-1-yl)pyrazine is unique due to its specific combination of a pyrazine ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and other chemical products.

生物活性

Overview

2-(Piperazin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a piperazine moiety. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmacology.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Acetylcholinesterase Inhibition : This compound has shown inhibitory activity against acetylcholinesterase, an enzyme essential for the breakdown of acetylcholine in the nervous system, which may enhance cholinergic signaling.

- Receptor Modulation : It acts as an antagonist at the alpha-2 adrenergic receptor and a partial agonist at the 5-HT1A receptor, influencing neurotransmitter systems related to mood and anxiety disorders.

- Antiproliferative Effects : The compound exhibits antiproliferative activity against various cancer cell lines, including HCT-15, NCI H-522, T47D, HepG-2, and PA-1, indicating potential as an anticancer agent .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance:

- Antibacterial Effects : Certain derivatives have been reported to be effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa .

- Fungal Activity : Compounds derived from this structure have shown antifungal activity, highlighting their potential in treating infections caused by fungi .

Anticancer Properties

The compound has been investigated for its anticancer properties:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| HCT-15 | 5.0 | Significant antiproliferative activity |

| NCI H-522 | 6.0 | Moderate to high antiproliferative effect |

| T47D | 7.5 | Effective against breast cancer cells |

| HepG-2 | 4.0 | Strong activity against liver cancer |

| PA-1 | 8.0 | Notable inhibition of ovarian cancer cells |

These findings suggest that structural modifications of the piperazine and pyrazine moieties can enhance biological efficacy against various cancers .

Study on Antimicrobial Activity

In a study evaluating new disubstituted piperazines, compounds derived from this compound exhibited potent antibacterial activity against Listeria monocytogenes and were more effective than ampicillin against MRSA and Pseudomonas aeruginosa . This research underscores the potential of these compounds in developing new antibiotics.

Antipsychotic Potential

Research has indicated that this compound hydrochloride may serve as an antipsychotic agent by modulating serotonin and dopamine pathways. Its binding affinity to dopamine D2 and serotonin 5-HT receptors suggests applications in treating schizophrenia and depression.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for introducing piperazine moieties into pyrazine derivatives?

Methodological Answer: Piperazine-functionalized pyrazines are typically synthesized via:

- Diazonium coupling : Reacting 1-alkylpiperazines with diazonium salts under controlled pH (e.g., 0–5°C) to form triazene derivatives. Key reagents include NaNO₂/HCl for diazotization .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄/sodium ascorbate to generate triazole-linked piperazine-pyrazine hybrids .

- Alkylation : Heating piperazine derivatives with alkylating agents (e.g., 4-(4-methoxyphenyl)phenylpiperazine) in acetonitrile with K₂CO₃ as a base .

Table 1: Synthetic Methods Comparison

Q. How can researchers characterize the structure of 2-(Piperazin-1-yl)pyrazine derivatives?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and confirms substitution patterns .

- IR spectroscopy : Detects functional groups like C-N stretches (1250–1350 cm⁻¹) and aromatic C-H bends .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and fragmentation pathways .

- X-ray crystallography : Resolves piperazine-pyrazine torsion angles and hydrogen-bonding networks (if crystalline) .

Q. What in vitro assays are used to evaluate 5-HT2C receptor agonism in piperazine-pyrazine derivatives?

Methodological Answer:

- Radioligand binding assays : Compete with [³H]-mesulergine in HEK293 cells expressing human 5-HT2C receptors. Calculate IC₅₀ values .

- Functional assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in response to agonist activity .

- Dose-response studies : Administer compounds (0.1–10 µM) to assess EC₅₀ and efficacy relative to standard agonists .

Q. How do researchers determine the solubility and stability of this compound derivatives?

Methodological Answer:

- HPLC analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify solubility in buffers (e.g., PBS, pH 7.4) .

- Forced degradation : Expose compounds to heat (40–60°C), light (UV), and acidic/basic conditions (0.1M HCl/NaOH) to identify degradation products .

Q. What computational tools predict the electronic properties of pyrazine derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to calculate HOMO/LUMO energies .

- Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulate S₁/S₂ state dynamics in pyrazine, incorporating all 24 vibrational modes .

Advanced Research Questions

Q. How can metabolic activation pathways of piperazine-pyrazine derivatives lead to genotoxicity?

Methodological Answer:

- Reactive metabolite trapping : Incubate compounds with rat liver S9 fractions + NADPH, then add nucleophiles (e.g., glutathione, cyanide) to trap intermediates. LC-MS/MS identifies adducts (e.g., nitrones, quinone methides) .

- Ames test : Use Salmonella strains TA98/TA100 with metabolic activation (S9 mix). Mutagenic potential correlates with dose-dependent reverse mutations .

Table 2: Key Genotoxicity Findings for this compound Derivatives

Q. What strategies mitigate off-target effects of 5-HT2C agonists in obesity research?

Methodological Answer:

- Selectivity profiling : Screen against 5-HT2A/2B receptors (≥100x selectivity required) using radioligand displacement assays .

- Structure-activity relationship (SAR) : Modify substituents on the benzyloxy group (e.g., 3-Cl vs. 3-F) to reduce hERG channel binding .

Q. How do vibrational modes influence the photodynamics of pyrazine derivatives?

Methodological Answer:

- Mode-specific analysis : Assign vibrational modes (e.g., ring breathing at 992 cm⁻¹) using IR/Raman spectroscopy. Coupling between S₁/S₂ states is modeled via MCTDH simulations .

- Franck-Condon analysis : Predict absorption spectra by calculating overlap integrals between ground/excited-state vibrational wavefunctions .

Q. What advanced techniques elucidate piperazine-pyrazine basicity in coordination complexes?

Methodological Answer:

- Spectrophotometric titrations : Monitor UV-Vis changes (e.g., ligand-to-metal charge transfer bands) at varying pH (0–7). Factor analysis extracts pKa values for protonated species .

- ¹H NMR chemical shifts : Compare β-proton shifts (δ 8.24–8.45 ppm) in [M(CN)₅pz]³⁻ complexes (M = Fe, Ru, Os) to infer basicity trends .

Q. How can researchers resolve contradictory data in receptor binding vs. functional assays?

Methodological Answer:

- Biased agonism analysis : Use TRUPATH assays to quantify G protein vs. β-arrestin signaling. Compounds may bind 5-HT2C but activate divergent pathways .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., hydrogen bonds with Ser3.36) to explain discrepancies between binding affinity and efficacy .

属性

IUPAC Name |

2-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGFLVDMFDHYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188342 | |

| Record name | 1-Piperazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34803-68-4 | |

| Record name | 2-(1-Piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34803-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034803684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-piperazinylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。